3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
Description
Propriétés
IUPAC Name |
3-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-2-20-17(19-16-9-4-3-8-15(16)18(20)22)11-10-13-6-5-7-14(12-13)21(23)24/h3-12H,2H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCAFJCYDWFGG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-Ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, which is known for its diverse biological activities. The unique structural features of this compound, including an ethyl group and a nitrophenyl substituent, contribute to its potential therapeutic applications, particularly in anticancer and antimicrobial fields.
Chemical Structure and Properties
The molecular formula of 3-Ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is , highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves a condensation reaction between 3-nitrobenzaldehyde and 3-ethyl-4-quinazolinone in the presence of a base, such as sodium hydroxide. This reaction is conducted under reflux conditions in organic solvents like ethanol or methanol to ensure complete conversion of the starting materials.
Anticancer Activity
Quinazolinone derivatives are widely studied for their anticancer properties. Research indicates that 3-Ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of A549 lung cancer cells and other tumor types effectively .
Table 1: Cytotoxicity Data of Quinazolinone Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 10 |
| Compound B | MCF-7 | 12 |
| 3-Ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone | HT-29 | <10 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. It shows notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram range. This suggests its potential as an alternative treatment for antibiotic-resistant infections .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| MRSA | <1 |
| Escherichia coli | Inactive |
The biological activity of 3-Ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in cell proliferation and survival. Molecular docking studies have indicated favorable binding affinities with proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression .
Case Studies
Recent studies have highlighted the efficacy of quinazolinone derivatives in preclinical models. For example, a study focusing on a series of synthesized quinazolinones reported significant antiproliferative effects against several cancer cell lines, reinforcing the therapeutic potential of compounds structurally related to 3-Ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone .
Applications De Recherche Scientifique
Anticancer Properties
Quinazolinones have been extensively studied for their anticancer potential. Research indicates that compounds similar to 3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant activity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells, with IC50 values ranging from 10 µM to 12 µM .
Table 1: Cytotoxic Activity of Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A1 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antibacterial and Antifungal Activity
In addition to anticancer properties, quinazolinones have demonstrated antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for some compounds were reported at approximately 7.80 µg/mL for bacterial strains and varied for fungal strains .
Table 2: Antibacterial and Antifungal Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| B1 | Staphylococcus aureus | 7.80 |
| B2 | Candida albicans | 62.50 |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Nitro, Halogens): The 3-nitrophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to 7-Cl in UR-9825, which improves antifungal activity . Nitro groups reduce antioxidant capacity compared to electron-donating phenolic groups, as seen in .
Styryl vs. Vinyl Substitutions:
Heterocyclic Modifications:
Pharmacological and Physicochemical Comparisons
- Anticancer Potential: The target compound’s styryl-nitro motif resembles 2-vinyl derivatives (), which reactivate p-53. However, nitro groups may alter cytotoxicity profiles compared to halogenated analogs .
Antimicrobial Activity:
Metabolic Stability:
- The 3-ethyl group may improve metabolic stability over smaller alkyl chains (e.g., methyl in methaqualone derivatives), reducing hepatic clearance .
Q & A
Q. Table 1: Substituent Effects on Anticonvulsant Activity
| Substituent at 3-Position | ED₅₀ (MES Test) | Neurotoxicity (TD₅₀) |
|---|---|---|
| 2-Methylphenyl | 25 mg/kg | 150 mg/kg |
| 4-Nitrophenyl | 38 mg/kg | 120 mg/kg |
| Data from rodent models . |
Advanced: How can researchers resolve contradictions in reported biological activity data for quinazolinone analogs?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Differences in cell lines (e.g., Plasmodium berghei vs. P. falciparum for antimalarial studies) .
Substituent Position : Meta-nitro groups (3-nitrophenyl) may show higher antiviral activity than para-nitro analogs due to steric effects .
Resolution Strategies:
- Standardized Assays : Use identical models (e.g., maximal electroshock (MES) for anticonvulsant studies) .
- Meta-Analysis : Compare analogs with controlled substituent changes (e.g., 3-nitro vs. 4-nitro phenyl) .
Advanced: What in silico approaches predict bioactivity and guide experimental design?
Methodological Answer:
Molecular Docking :
- The compound’s vinylnitrophenyl group shows strong binding to EGFR-TK (ΔG = -9.2 kcal/mol) and B-RAF kinase, suggesting antitumor potential .
QSAR Models :
ADMET Prediction :
- The nitro group may increase metabolic lability, requiring prodrug strategies for oral bioavailability .
Advanced: What mechanisms underlie its anticonvulsant activity?
Methodological Answer:
GABAergic Modulation :
- The quinazolinone core mimics benzodiazepines, potentiating GABA-A receptor Cl⁻ currents (EC₅₀ = 12 μM) .
Sodium Channel Blockade :
- Styryl groups inhibit voltage-gated Na⁺ channels (IC₅₀ = 45 μM), reducing neuronal hyperexcitability .
Target Validation :
- Knockout mouse models (e.g., GABA-A β3 subunit) show reduced efficacy, confirming target specificity .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer:
Solvent Selection :
- Polar aprotic solvents (DMF, DMSO) improve nitro group reactivity but require post-reaction purification .
Catalyst Screening :
- Nano-TiO₂ increases condensation reaction yields by 15% via acid catalysis .
Green Chemistry :
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
